molecular formula C6H9ClN2O3 B2842252 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride CAS No. 2243520-76-3

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride

Cat. No.: B2842252
CAS No.: 2243520-76-3
M. Wt: 192.6
InChI Key: YMSPJNDASBYSTL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride typically involves the reaction of 2-methylpyrazole with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic substitution reactions are carried out using reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(2-methylpyrazol-3-yl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(2-methylpyrazol-3-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent used.

Scientific Research Applications

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-2-(3-methylpyrazol-4-yl)acetic acid
  • 2-Hydroxy-2-(1-methylpyrazol-5-yl)acetic acid
  • 2-Hydroxy-2-(4-methylpyrazol-2-yl)acetic acid

Uniqueness

2-Hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3.ClH/c1-8-4(2-3-7-8)5(9)6(10)11;/h2-3,5,9H,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSPJNDASBYSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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